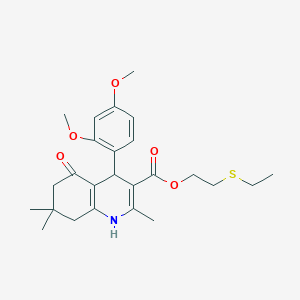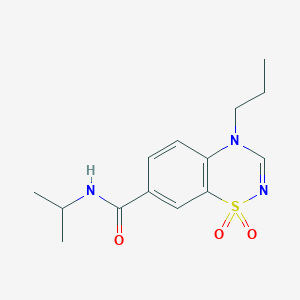
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMPG, is a small molecule that has gained attention in the scientific community due to its potential for use in drug development. DMPG is a glycine derivative and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In animal models, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency compared to other inhibitors of these enzymes. Additionally, N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential future directions for research on N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use as a drug for the treatment of inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide and its effects on various biological processes. Finally, more research is needed to establish the safety and efficacy of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in humans.
Méthodes De Synthèse
The synthesis of N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide was first described by K. Sato et al. in 1992. The method involves the reaction of N-phenylglycine with N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride and phenylsulfonyl chloride. The resulting product is N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in drug development. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. N~1~,N~2~-dimethyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17(22(20,21)15-11-7-4-8-12-15)13-16(19)18(2)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLWVFLKDSPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5052987.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,8-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052991.png)
![2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate hydrochloride](/img/structure/B5052994.png)
![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5053027.png)

![4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol](/img/structure/B5053035.png)

![N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide](/img/structure/B5053062.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5053072.png)
![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5053087.png)